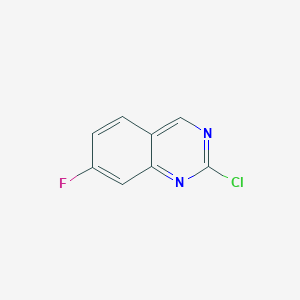

2-Chloro-7-fluoroquinazoline

描述

Historical Context and Significance of Quinazoline (B50416) Scaffold in Medicinal Chemistry

The quinazoline scaffold, a bicyclic compound formed by the fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, has been a cornerstone in the field of medicinal chemistry for over a century. mdpi.com Its journey began with the first reported synthesis in 1895 by August Bischler and Lang. mdpi.com The name "quinazoline" was coined in 1887, recognizing its isomeric relationship with cinnoline (B1195905) and quinoxaline. researchgate.net

Initially derived from natural sources, such as the alkaloid vasicine (B45323) from the plant Adhatoda vasica, quinazoline derivatives have demonstrated a wide array of biological activities. mdpi.com This has established the quinazoline core as a "privileged structure" in drug discovery, meaning it can bind to multiple biological targets with high affinity. researchgate.netnih.gov The stability of the quinazoline ring system, coupled with its versatile nature for chemical modifications, has spurred extensive research, leading to the development of numerous therapeutic agents. researchgate.netnih.gov The scaffold's significance is underscored by its presence in over 200 naturally occurring alkaloids and a multitude of synthetic compounds with applications ranging from anticancer to anti-inflammatory and antimicrobial agents. arabjchem.orgnih.govekb.eg

Overview of Biologically Active Quinazoline Derivatives

The therapeutic versatility of the quinazoline scaffold is extensive, with its derivatives showing a broad spectrum of pharmacological activities. These include anticancer, anti-inflammatory, antibacterial, antifungal, antiviral, antihypertensive, and antidiabetic properties. mdpi.comnih.govcabidigitallibrary.org This wide range of bioactivity has made quinazoline derivatives a focal point for the synthesis of new physiologically and pharmacologically significant molecules. nih.gov

The structural framework of quinazoline is a key component in numerous FDA-approved drugs, particularly in the realm of oncology. bohrium.comnih.gov These drugs often function as kinase inhibitors, targeting enzymes crucial for cell signaling and proliferation. bohrium.com A notable class of these drugs are the 4-anilinoquinazoline (B1210976) derivatives, which act as epidermal growth factor receptor (EGFR) inhibitors. bohrium.com

Table 1: Selected FDA-Approved Drugs with a Quinazoline Core

| Drug Name | Year of FDA Approval (Approx.) | Therapeutic Use | Mechanism of Action |

|---|---|---|---|

| Prazosin | 1988 | Hypertension, Benign Prostatic Hyperplasia | Alpha 1-adrenoceptor antagonist |

| Doxazosin | 1990 | Hypertension, Benign Prostatic Hyperplasia | Alpha 1-adrenoceptor antagonist |

| Terazosin | 1987 | Hypertension, Benign Prostatic Hyperplasia | Alpha 1-adrenoceptor antagonist |

| Gefitinib | 2003 | Non-Small Cell Lung Cancer (NSCLC) | EGFR Tyrosine Kinase Inhibitor |

| Erlotinib | 2004 | NSCLC, Pancreatic Cancer | EGFR Tyrosine Kinase Inhibitor |

| Lapatinib | 2007 | Breast Cancer | Dual EGFR and HER2 Tyrosine Kinase Inhibitor |

| Vandetanib | 2011 | Medullary Thyroid Cancer | VEGFR, EGFR, and RET Tyrosine Kinase Inhibitor |

| Afatinib | 2013 | NSCLC | Irreversible EGFR and HER2 Kinase Inhibitor |

| Dacomitinib | 2018 | NSCLC | Irreversible Pan-HER Kinase Inhibitor |

| Tucatinib | 2020 | Breast Cancer | HER2 Tyrosine Kinase Inhibitor |

| Belumosudil | 2021 | Chronic Graft-Versus-Host Disease | ROCK2 Inhibitor |

Data sourced from multiple references. nih.govnih.govscielo.brwikipedia.orgmdpi.comfrontiersin.orgscielo.br

Beyond approved drugs, a multitude of quinazoline derivatives are currently in clinical trials or are being actively investigated for their therapeutic potential across various diseases. researchgate.net These molecules are being explored for their roles as anticancer, anti-inflammatory, and even anti-Alzheimer's agents. nih.govmdpi.com Research has shown that specific substitutions on the quinazoline ring can lead to potent inhibitors of various enzymes, including dihydrofolate reductase (DHFR) and poly (ADP-ribose) polymerase (PARP), both of which are important targets in cancer therapy. nih.gov For example, CB3717 was an early quinazoline-based antifolate that entered clinical trials. nih.gov More recent research has identified novel quinazoline-based molecules as potent utrophin modulators, which could be a therapeutic strategy for Duchenne muscular dystrophy. acs.orgnih.gov

Rationale for Researching 2-Chloro-7-fluoroquinazoline

The specific compound this compound is of interest primarily as a key intermediate or building block in the synthesis of more complex, biologically active molecules. scispace.com Its structure is a strategic combination of a quinazoline core with specific halogen substitutions that are known to enhance pharmacological properties.

The introduction of halogen atoms, such as chlorine and fluorine, into drug candidates is a widely used strategy in medicinal chemistry to optimize a molecule's properties. tandfonline.comnih.gov Halogenation can significantly influence a compound's:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic breakdown by enzymes in the body. This can increase the drug's half-life and duration of action. nih.govmdpi.com

Lipophilicity: Halogens, particularly fluorine, can increase a compound's lipophilicity (its ability to dissolve in fats and lipids), which can enhance its ability to cross cell membranes and improve absorption and bioavailability. nih.govbenthamdirect.com

Binding Affinity: Halogen atoms can participate in "halogen bonds," a type of non-covalent interaction with biological targets like proteins. nih.govacs.org This can lead to increased binding affinity and selectivity for the target receptor. nih.gov

pKa Modification: The high electronegativity of fluorine can alter the acidity (pKa) of nearby functional groups, which can in turn affect a molecule's bioavailability. tandfonline.commdpi.com

One-third of drugs in clinical trials contain halogens, highlighting the importance of this chemical modification in drug design. nih.govresearchgate.net

The specific placement of chlorine at the 2-position and fluorine at the 7-position of the quinazoline ring in this compound is a deliberate design choice for its use in synthesizing new therapeutic agents.

The 2-Chloro Position: The chlorine atom at the 2-position is a reactive site, making it an excellent "handle" for further chemical modifications. It can be readily displaced by other chemical groups (nucleophiles) to build more complex molecules. scielo.brscispace.com This is a common strategy in the synthesis of 4-aminoquinazoline-based kinase inhibitors. scielo.br

The 7-Fluoro Position: The fluorine atom at the 7-position is primarily introduced to modulate the electronic properties of the quinazoline ring and enhance its drug-like characteristics. fluoromart.com As discussed, fluorine can improve metabolic stability and receptor binding affinity. mdpi.comfluoromart.com The presence of a 7-fluoro substitution has been explored in the development of cytotoxic agents. fluoromart.com

Therefore, this compound serves as a valuable starting material or intermediate. scispace.com Its pre-installed halogen atoms provide both a reactive site for further synthesis (the 2-chloro group) and a feature to enhance the biological properties (the 7-fluoro group) of the final target molecules. Research on related compounds like 2,4-dichloro-7-fluoroquinazoline (B1321832) has shown its utility as an intermediate for compounds with potential antimicrobial and anticancer properties. smolecule.com The synthesis of various 7-fluoroquinazoline (B90720) derivatives is an active area of research for creating novel EGFR inhibitors and other targeted therapies. scispace.comresearchgate.net

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-chloro-7-fluoroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClFN2/c9-8-11-4-5-1-2-6(10)3-7(5)12-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRAVNDLHGCORAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(N=C2C=C1F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70610539 | |

| Record name | 2-Chloro-7-fluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956101-10-3 | |

| Record name | 2-Chloro-7-fluoroquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=956101-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-7-fluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical technique for the determination of molecular structure in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The ¹H NMR spectrum of a key precursor, 7-fluoroquinazoline-2,4-diol, offers foundational insights into the quinazoline (B50416) core. In a study detailing the synthesis of related compounds, the ¹H NMR spectrum of 7-fluoroquinazoline-2,4-diol was recorded in DMSO-d₆ at 400 MHz. scispace.com The spectrum revealed distinct signals corresponding to the aromatic protons of the quinazoline ring system. scispace.com

The proton resonances were observed at δ 11.33 (s, 1H), 11.24 (s, 1H), 7.92 (dd, J = 8.8, 6.0 Hz, 1H), 7.00 (td, J = 8.7, 2.5 Hz, 1H), and 6.87 (dd, J = 10.0, 2.6 Hz, 1H). scispace.com The singlets at δ 11.33 and 11.24 are attributed to the two hydroxyl protons. The doublet of doublets at δ 7.92 corresponds to the proton at the C5 position, showing coupling to the adjacent proton at C6 and the fluorine at C7. The triplet of doublets at δ 7.00 is assigned to the proton at C6, coupled to the protons at C5 and C8, as well as the fluorine at C7. The doublet of doublets at δ 6.87 is characteristic of the proton at the C8 position, with coupling to the proton at C6 and the fluorine at C7.

Table 1: ¹H NMR Spectral Data for 7-fluoroquinazoline-2,4-diol scispace.com

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| 11.33 | s | - | OH |

| 11.24 | s | - | OH |

| 7.92 | dd | 8.8, 6.0 | H-5 |

| 7.00 | td | 8.7, 2.5 | H-6 |

Solvent: DMSO-d₆, Frequency: 400 MHz

Detailed experimental ¹³C NMR data for 2-Chloro-7-fluoroquinazoline is not available in the surveyed literature. However, the analysis of related quinazoline structures allows for a general prediction of the chemical shifts. The spectrum is expected to display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atom attached to the chlorine (C-2) would likely appear at a downfield chemical shift, typically in the range of 150-160 ppm. The carbon atom bonded to the fluorine (C-7) would exhibit a large one-bond C-F coupling constant and its chemical shift would be significantly influenced by the fluorine's high electronegativity, appearing in the region of 160-170 ppm. The remaining aromatic carbons would resonate in the typical aromatic region of 110-140 ppm.

The presence of a fluorine atom at the C-7 position introduces characteristic splitting patterns in both the ¹H and ¹³C NMR spectra due to spin-spin coupling. In the ¹H NMR spectrum of the precursor 7-fluoroquinazoline-2,4-diol, the protons on the fluorinated ring (H-5, H-6, and H-8) exhibit coupling to the ¹⁹F nucleus. scispace.com This results in more complex multiplets than would be observed in a non-fluorinated analogue, providing clear evidence for the position of the fluorine substituent. Similarly, in the ¹³C NMR spectrum of this compound, the carbon atoms in proximity to the fluorine atom would display coupling. The C-7 carbon would show a large one-bond coupling constant (¹JCF), while the adjacent carbons (C-6 and C-8) would exhibit smaller two-bond coupling constants (²JCF), and other carbons may show even smaller long-range couplings.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation analysis.

While experimental HR-ESI-MS data for this compound is not provided in the reviewed literature, predicted data from publicly available databases suggests the expected mass-to-charge ratios for various adducts. For the protonated molecule ([M+H]⁺), the predicted m/z is 183.01198. Other predicted adducts include [M+Na]⁺ at m/z 204.99392 and [M+K]⁺ at m/z 220.96786. The presence of chlorine would be evident from the characteristic isotopic pattern, with a signal for the ³⁷Cl isotope appearing at M+2 with an intensity of approximately one-third of the ³⁵Cl peak.

Table 2: Predicted HR-ESI-MS Data for this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 183.01198 |

| [M+Na]⁺ | 204.99392 |

| [M+K]⁺ | 220.96786 |

In a study on the synthesis of a derivative, 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine, mass spectra were recorded in ESI mode on an Agilent 1100 LC-MS system. scispace.com This indicates that Liquid Chromatography-Mass Spectrometry (LC-MS) is a suitable technique for the analysis of such quinazoline derivatives. For this compound, LC-MS would be employed to confirm the molecular weight of the compound and to assess its purity. The liquid chromatography component would separate the target compound from any impurities or starting materials, and the mass spectrometer would provide the mass-to-charge ratio of the eluting components, confirming the identity of the desired product.

X-ray Crystallography and Single-Crystal X-ray Diffraction Analysis

X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a crystalline solid. nih.gov This technique provides precise atomic coordinates, bond lengths, and bond angles, offering unambiguous proof of a molecule's constitution and conformation. nih.govmdpi.com

The data obtained from such an analysis is typically presented in a detailed crystallographic information file (CIF), which includes all parameters from data collection and structural refinement.

Interactive Data Table: Crystallographic Data for the Related Compound 2,4-Dichloro-7-fluoroquinazoline (B1321832) nih.gov

Below is a summary of the crystal data for 2,4-Dichloro-7-fluoroquinazoline, illustrating the type of information obtained from a single-crystal X-ray diffraction experiment.

| Parameter | Value |

| Chemical Formula | C₈H₃Cl₂FN₂ |

| Formula Weight (Mᵣ) | 217.02 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 3.8257 (3) |

| b (Å) | 15.0664 (9) |

| c (Å) | 14.3453 (6) |

| β (°) | 95.102 (5) |

| Volume (V) (ų) | 823.59 (9) |

| Z (Molecules/Unit Cell) | 4 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (T) | 293 K |

X-ray crystallography is a cornerstone of structure-based drug design, providing atomic-level details of how a ligand interacts with its biological target, such as a protein or enzyme. nih.gov By co-crystallizing a compound with its target protein and analyzing the resulting diffraction data, researchers can visualize the precise binding mode.

This analysis reveals:

Binding Site: The specific pocket or cleft on the protein where the compound binds.

Binding Pose: The exact orientation and conformation of the compound within the active site.

Intermolecular Interactions: The network of non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) that stabilize the ligand-protein complex.

Covalent Interactions: In the case of covalent inhibitors, crystallography can confirm the formation of a covalent bond between the compound and a specific amino acid residue. For instance, studies on various inhibitors of the SARS-CoV-2 main protease have used X-ray crystallography to show how chloroacetamide-based compounds covalently bind to the catalytic Cysteine 145 residue, elucidating their mechanism of action. nih.gov

For a molecule like this compound, this technique would be invaluable for understanding how it interacts with a target kinase or receptor, guiding the optimization of its structure to enhance potency and selectivity. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending) at specific frequencies.

For this compound, the FTIR spectrum would be expected to show characteristic absorption bands corresponding to its constituent parts. While a specific experimental spectrum is not detailed in the available literature, the expected vibrational frequencies can be predicted based on its structure.

Interactive Data Table: Predicted FTIR Absorption Bands for this compound

The table below lists the functional groups of the molecule and the typical wavenumber ranges where their characteristic vibrations are expected to appear.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | C-H (on quinazoline ring) | 3100 - 3000 |

| Aromatic C=C Stretch | C=C (in aromatic rings) | 1620 - 1450 |

| Aromatic C=N Stretch | C=N (in quinazoline ring) | 1650 - 1550 |

| C-F Stretch | C-F (Aryl-Fluorine) | 1250 - 1100 |

| C-Cl Stretch | C-Cl (Aryl-Chlorine) | 1100 - 800 |

| Aromatic C-H Out-of-Plane Bend | C-H (on quinazoline ring) | 900 - 675 |

This spectral "fingerprint" is used to confirm the presence of the core quinazoline structure and the specific halogen substituents, serving as a crucial quality control check. nih.gov

Other Spectroscopic and Analytical Techniques for Compound Verification and Purity Assessment

Beyond X-ray crystallography and FTIR, several other analytical methods are essential for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information on the number, environment, and connectivity of hydrogen atoms. The spectrum would show distinct signals for each aromatic proton, with chemical shifts and coupling patterns confirming their relative positions on the quinazoline ring.

¹³C NMR: Identifies all non-equivalent carbon atoms in the molecule, confirming the carbon skeleton.

¹⁹F NMR: Is particularly important for this compound, as it would show a characteristic signal confirming the presence and electronic environment of the fluorine atom.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound with high accuracy by measuring the mass-to-charge ratio (m/z) of its ions. High-resolution mass spectrometry (HRMS) can confirm the elemental formula (C₈H₄ClFN₂). uni.lu Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts to aid in identification. uni.lu

Interactive Data Table: Predicted Mass Spectrometry Data for this compound uni.lu

The following table shows predicted mass-to-charge ratios (m/z) and collision cross-section (CCS) values for various adducts of the molecule.

| Adduct Type | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 183.01198 | 130.3 |

| [M+Na]⁺ | 204.99392 | 142.4 |

| [M-H]⁻ | 180.99742 | 131.2 |

| [M]⁺ | 182.00415 | 131.3 |

Powder X-ray Diffraction (PXRD): When single crystals suitable for SCXRD are not available, PXRD can be used. rsc.org This technique is performed on a microcrystalline powder and produces a characteristic diffraction pattern that can serve as a fingerprint for a specific crystalline phase, making it useful for purity assessment and polymorph screening. rsc.org

Together, these techniques provide a complementary and comprehensive dataset that confirms the identity, structure, and purity of this compound, ensuring its suitability for further chemical and biological investigation.

Pharmacological and Biological Activities of 2 Chloro 7 Fluoroquinazoline and Its Derivatives

Anticancer Activities

Derivatives of the 2-chloroquinazoline (B1345744) scaffold have been extensively investigated for their potential as anticancer drugs. nih.gov The core structure of quinazoline (B50416) is a valuable pharmacophore for developing inhibitors that target various cellular signaling biomolecules critical to oncogenesis. nih.gov

A primary mechanism through which 2-Chloro-7-fluoroquinazoline derivatives exert their anticancer effects is by inhibiting the Epidermal Growth Factor Receptor (EGFR). EGFR is a transmembrane tyrosine kinase receptor that plays a critical role in the tumorigenesis of various cancers, making it a key target for therapeutic intervention. scispace.comnih.gov The quinazoline core has been identified as a highly favorable scaffold for creating potent EGFR inhibitors due to its strong affinity for the enzyme's active site. scispace.com

Derivatives of this compound function as EGFR tyrosine kinase inhibitors (TKIs). They typically act as reversible competitors at the ATP-binding site within the kinase domain of the receptor. semanticscholar.org By occupying this site, the inhibitors prevent the binding of ATP, which in turn blocks the autophosphorylation of tyrosine residues on the receptor. This action inhibits the downstream signaling cascades that are crucial for cancer cell growth, proliferation, and survival. The inhibition of EGFR signaling can lead to cell cycle arrest and the activation of apoptosis (programmed cell death). semanticscholar.org

The anticancer potential of this compound derivatives has been evaluated against a panel of human cancer cell lines. Research has shown that these compounds exhibit significant antiproliferative activity across various types of cancer.

For instance, one study synthesized a series of novel 2-chloroquinazoline derivatives and tested their activity against four cancer cell lines known for high EGFR expression: A549 (non-small cell lung cancer), NCI-H1975 (non-small cell lung cancer), AGS (gastric adenocarcinoma), and HepG2 (hepatocellular carcinoma). One of the most potent compounds, 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide, demonstrated significant inhibitory effects with IC50 values of 3.68 µM for A549 and 2.04 µM for HepG2. nih.gov

Another study focusing on morpholine-substituted quinazoline derivatives found that the compound AK-10, which features a 3,4,5-trimethoxy substituent, was highly effective against A549 and MCF-7 (breast cancer) cell lines, with IC50 values of 8.55 µM and 3.15 µM, respectively. nih.gov Further research has confirmed the activity of various quinazoline derivatives against prostate cancer (PC-3), cervical cancer (HeLa), and leukemia (K-562) cell lines, with some compounds showing IC50 values in the low micromolar range. nih.govsemanticscholar.org

Table 1: Inhibitory Activity (IC50) of Selected 2-Chloroquinazoline Derivatives against Various Cancer Cell Lines

| Compound Derivative | A549 (Lung) | HepG2 (Liver) | K562 (Leukemia) | PC-3 (Prostate) | MCF-7 (Breast) | HeLa (Cervical) | Reference |

|---|---|---|---|---|---|---|---|

| 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide | 3.68 µM | 2.04 µM | Data Not Available | Data Not Available | Data Not Available | Data Not Available | nih.gov |

| Morpholine substituted quinazoline (AK-10) | 8.55 µM | Data Not Available | Data Not Available | Data Not Available | 3.15 µM | Data Not Available | nih.gov |

| Quinazoline-chalcone derivative (14g) | Data Not Available | Data Not Available | 0.622-1.81 µM | Data Not Available | 0.622-1.81 µM | Data Not Available | semanticscholar.orgrsc.org |

| General 2-chloroquinazoline derivative (Compound 16) | Active (µM range) | Data Not Available | Data Not Available | Active (µM range) | Active (µM range) | Active (µM range) | nih.gov |

Structure-Activity Relationship (SAR) studies are crucial for optimizing the design of this compound derivatives to enhance their EGFR inhibitory activity. These studies have revealed several key structural features that influence potency.

The Role of the Aniline (B41778) Moiety : The 4-anilino group is a critical component for EGFR inhibition. The substitution pattern on this aniline ring is a key determinant of activity. For example, the presence of a chloro-substituent in the meta position of the aniline residue has been found to increase inhibitory activity. semanticscholar.org

Influence of Electron-Donating and Withdrawing Groups : Research indicates that the electronic properties of substituents play a vital role. The presence of electron-withdrawing groups on the terminal benzene (B151609) ring of some derivatives led to enhanced inhibitory activity against EGFR. Conversely, electron-donating groups tended to decrease this activity. semanticscholar.org A preliminary SAR study on certain 2-chloroquinazoline derivatives showed that compounds with a chlorine substituent at the R3 position had better anti-proliferation activity than those with a hydrogen atom or a vinyl group. nih.gov

Bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV, are essential enzymes that regulate the topology of DNA during replication and transcription. nih.govnih.govmdpi.com They are the established targets of quinolone and fluoroquinolone antibiotics, which function by stabilizing the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome and subsequent cell death. nih.govnih.govnih.gov

While the broader class of quinolones is well-documented for this mechanism of action, specific research detailing the activity of this compound derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV is not extensively covered in the available scientific literature. researchgate.net Therefore, while the quinazoline scaffold is related to quinolones, a direct and detailed account of this specific derivative class targeting these bacterial enzymes cannot be substantiated from the current body of research.

The inhibition of EGFR by this compound derivatives triggers significant changes in downstream signaling pathways that govern cell growth and apoptosis. By blocking EGFR, these compounds effectively halt the signal for proliferation and survival that is often dysregulated in cancer cells.

This disruption of EGFR signaling can lead to cell cycle arrest, primarily in the G1/S phase, which prevents the cell from entering the DNA synthesis phase. semanticscholar.org Furthermore, the inhibition of this pathway up-regulates pro-apoptotic molecules. This shift in the balance between pro-survival and pro-apoptotic signals ultimately activates the intrinsic mitochondrial apoptotic pathway, culminating in cancer cell death. semanticscholar.org Studies on morpholine-substituted quinazoline derivatives have shown that the most active compounds can induce cell cycle arrest and that apoptosis is the primary mechanism of cell death. nih.gov

Potential in Bladder Cancer Therapy

The quinazoline scaffold is a cornerstone in the development of targeted cancer therapies, and its derivatives have shown notable potential against urinary bladder cancer. The therapeutic effect of these compounds is largely dependent on the nature and position of substituents on the core structure. Research has highlighted that fluorinated quinazoline derivatives can be effective agents for treating urinary bladder cancer both in vitro and in vivo.

One study investigated the cytotoxic effects of a series of novel fluoroquinazoline derivatives. Among them, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid was evaluated for its in vitro cytotoxicity against a urinary bladder cancer cell line (T-24). This compound demonstrated notable activity, underscoring the potential of fluoroquinazolines in the development of new treatments for bladder cancer. The presence of halogen atoms, such as fluorine and chlorine, on the quinazoline ring is considered a key factor in the anticancer activity of these molecules.

Multifunctional Hybrid Compounds and Synergistic Effects

The development of multifunctional hybrid compounds, which combine the quinazoline scaffold with other pharmacologically active moieties, represents a strategic approach to enhance anticancer efficacy and overcome drug resistance. This strategy can lead to synergistic effects, where the combined therapeutic impact is greater than the sum of the individual components.

A prime example of synergistic effects involving a quinazoline derivative is the combination of gefitinib and phenformin. acs.org In bladder cancer cells, this combination results in a potent inhibition of cell proliferation and colony formation while simultaneously stimulating apoptosis. acs.org The mechanism involves a dual pathway modulation where gefitinib activates the AMPK signaling pathway and phenformin inhibits EGFR signaling. acs.org

Furthermore, medicinal chemists have designed and synthesized various quinazoline-based hybrid molecules to explore their anticancer potential. For instance, hybrids of 2-aminoquinazoline and phenyltriazole have been found to be active against several human cancer cell lines. acs.org One such derivative, featuring a nitrophenyl substituent, exhibited cytotoxicity that was 100-fold higher than that of the established drug erlotinib. acs.org These findings suggest that such hybrid compounds may effectively bind to the tyrosine kinase domains of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. acs.org

Antimicrobial Activities

Derivatives of this compound have been investigated for a broad spectrum of antimicrobial activities, demonstrating their potential as versatile agents against various pathogens.

Antibacterial Properties Against Gram-Positive and Gram-Negative Bacteria

Quinazoline derivatives have shown significant potential as antibacterial agents. Studies on 8-bromo-2-chloroquinazoline, a structural analog of the target compound, revealed that its derivatives exhibit potent antibacterial activity against Escherichia coli, Kocuria rhizophila, and Staphylococcus aureus. researchgate.net

Another area of research involves the creation of hybrid molecules, such as fluoroquinolone analogues bearing a quinazolinone moiety. These compounds have demonstrated moderate to good activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and weaker activity against Gram-negative bacteria. nih.gov One ciprofloxacin-quinazolinone derivative was found to be 60 times more potent than ciprofloxacin against MRSA and S. aureus. nih.gov

The table below summarizes the antibacterial activity of selected quinazoline derivatives against various bacterial strains.

| Compound Type | Bacterial Strain | Activity/Result |

| 8-bromo-2-chloroquinazoline derivatives | Escherichia coli | Potent Activity |

| 8-bromo-2-chloroquinazoline derivatives | Kocuria rhizophila | Potent Activity |

| 8-bromo-2-chloroquinazoline derivatives | Staphylococcus aureus | Potent Activity |

| Ciprofloxacin-quinazolinone hybrid | MRSA, S. aureus | High Potency (MIC = 16 nM) |

Antifungal Activities

The quinazoline scaffold has also been a foundation for the development of novel antifungal agents. Research has shown that derivatives of 8-bromo-2-chloroquinazoline exhibit strong antifungal activity against the pathogenic yeast Candida albicans. researchgate.net This indicates that the presence of a halogen at position 2 of the quinazoline ring can contribute significantly to its antifungal properties.

The table below presents the antifungal activity of these quinazoline derivatives.

| Compound Type | Fungal Strain | Activity/Result |

| 8-bromo-2-chloroquinazoline derivatives | Candida albicans | Strong Activity |

Antimycobacterial and Antitubercular Activities

The quinazoline framework is a promising scaffold for the development of new drugs against Mycobacterium tuberculosis (MTB), including multi-drug resistant (MDR) strains. A study on 2,3-dihydroquinazolin-4(1H)-one derivatives demonstrated significant in vitro activity against the H37Rv strain of MTB, with Minimum Inhibitory Concentration (MIC) values ranging from 2–128 µg/mL. mdpi.com

Notably, derivatives with di-substituted aryl moieties containing electron-withdrawing halogens at the 2-position of the quinazoline scaffold were the most active, showing a MIC value of 2 µg/mL against the H37Rv strain. mdpi.com Another derivative incorporating an imidazole ring at the 2-position also showed significant activity against both the susceptible H37Rv strain (MIC = 4 µg/mL) and MDR strains (MIC = 16 µg/mL). mdpi.com Further research has confirmed that various quinazoline derivatives exhibit antimycobacterial activity against a range of species, including Mycobacterium tuberculosis, Mycobacterium avium, and Mycobacterium kansasii. nih.gov One compound, 4-(S-Butylthio)quinazoline, was found to be more active than the first-line anti-TB drug isoniazid against atypical mycobacterial strains. nih.gov

Antiviral Activities (e.g., Anti-influenza, Anti-HIV, SARS-CoV-2 Polymerase Inhibition)

Quinazoline derivatives have emerged as a significant class of compounds with a broad spectrum of antiviral activities.

Anti-influenza Activity: Several series of 2,4-disubstituted quinazoline derivatives have been designed and synthesized as novel agents against the influenza A virus. nih.gov Many of these compounds exhibit potent antiviral activity in vitro with low cytotoxicity. nih.gov Specifically, certain derivatives showed strong activity against the influenza A/WSN/33 virus (H1N1), opening a new avenue for the development of anti-influenza drugs based on the quinazoline scaffold. nih.gov Other research has identified 2-pyridinyl-4(3H)-quinazolinone as a promising scaffold for designing potent anti-influenza compounds that may offer an alternative approach to tackle drug resistance. researchgate.net One of its derivatives demonstrated potent in vitro activity by inhibiting both the virus neuraminidase and the cellular NF-κB signaling pathway. researchgate.net

Anti-HIV Activity: The quinazoline core structure is also being explored for the development of novel anti-HIV agents. researchgate.net A number of 2,3-disubstituted quinazolin-4(3H)-ones have been reported to possess anti-HIV activity. hakon-art.com In one study, a synthesized 6-bromo-3-(4-(6-methoxyquinolin-8-ylamino)pentyl)-2-phenylquinazolin-4(3H)-one provided 15% maximum protection against the replication of HIV-1 in acutely infected MT-4 cells. hakon-art.com Hybrid quinazoline–triazine derivatives have also been evaluated for their in vitro activity against HIV-1 and HIV-2 strains, showing promise as a new class of anti-HIV agents. tandfonline.comnih.gov Furthermore, novel quinazolinone-coumarin hybrids have been designed as potential HIV integrase inhibitors, with some compounds showing high activity and selectivity with an EC50 value of 5 μM. benthamdirect.com

SARS-CoV-2 Polymerase Inhibition: In the search for effective treatments for COVID-19, quinazoline derivatives have been identified as potential inhibitors of key viral enzymes. A screening of 101 quinoline and quinazoline derivatives against the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) found that while quinoline derivatives showed the most potent inhibition, quinazoline derivatives also displayed activity that warrants further exploration. acs.orgacs.orgabifina.org.br Other studies have focused on the SARS-CoV-2 main protease (3CLpro), another critical enzyme for viral replication. A quinazolinone derivative, QZ4, was identified as a potential inhibitor of 3CLpro with an EC50 value of approximately 6.5 µM. researchgate.net Additionally, a series of 2-amino-quinazolin-4(3H)-one derivatives were investigated for their inhibitory effects on both SARS-CoV-2 and MERS-CoV. nih.gov Among these, 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one showed potent anti-SARS-CoV-2 activity with an IC50 of less than 0.25 μM and no cytotoxicity. nih.gov

No Direct Research Found on the Pharmacological Activities of this compound

Following a comprehensive review of available scientific literature, no direct research or detailed data could be found specifically investigating the pharmacological and biological activities of the chemical compound This compound . The subsequent sections of this article, as outlined in the user's request, cannot be populated with scientifically accurate information pertaining solely to this specific compound.

While the broader class of quinazoline derivatives has been the subject of extensive research, demonstrating a wide range of biological effects, these findings are specific to the studied analogues and cannot be extrapolated to this compound. The precise pharmacological profile of a compound is highly dependent on its exact chemical structure, including the nature and position of its substituents.

General research areas for quinazoline derivatives include:

Anti-inflammatory and Analgesic Effects: Various quinazolinone derivatives have been synthesized and evaluated for their potential to act as anti-inflammatory and pain-relieving agents, often by targeting enzymes like cyclooxygenase (COX). nih.gov For instance, certain novel quinazolinones conjugated with other molecules have shown significant anti-inflammatory and analgesic activities in preclinical studies. nih.gov Fluorine-substituted benzo[h]quinazoline derivatives have also been investigated as inhibitors of NF-κB, a key player in inflammatory responses. nih.gov

Anticonvulsant Properties: The quinazoline scaffold is a core structure in some compounds with anticonvulsant activity. nih.gov Research has explored novel fluorinated quinazoline derivatives, demonstrating their potential in experimental models of seizures. researchgate.net The mechanism of action for some of these derivatives is thought to involve interaction with GABA-A receptors. nih.gov

Effects on Skin Barrier Functions and Differentiation of Keratinocytes: Certain quinazoline derivatives have been investigated for their potential in dermatology. For example, one study showed that a novel quinazoline derivative could induce the differentiation of keratinocytes and enhance skin barrier functions, suggesting potential applications in treating inflammatory skin diseases like atopic dermatitis. nih.gov

Antihypertensive Properties (e.g., α1-Adrenoceptor Antagonism): The quinazoline structure is found in several well-known α1-adrenoceptor antagonists used to treat hypertension. nih.govdrugbank.comdrugbank.comyoutube.com These compounds work by blocking the effects of norepinephrine on the smooth muscle of blood vessels, leading to vasodilation and a reduction in blood pressure. Research has shown that some quinazoline-derived α1-adrenoceptor antagonists can also induce apoptosis in prostate cancer cells through a mechanism independent of their α1-adrenoceptor blockade. nih.gov

Antioxidant Activity: Various quinazoline and quinoline derivatives have been synthesized and evaluated for their antioxidant properties. nih.govresearchgate.netnih.govmdpi.commdpi.com These studies assess the ability of the compounds to scavenge free radicals and reduce oxidative stress, which is implicated in numerous diseases.

Modulation of Immune Response (e.g., HPK1 Inhibition, IL-2 Production, PGE2 Reversal): Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell signaling, making it a target for cancer immunotherapy. researchgate.netnih.govnih.govelifesciences.org Potent inhibitors of HPK1 bearing a quinazoline-2,5-diamine scaffold have been developed. chemrxiv.org These inhibitors have been shown to enhance the production of Interleukin-2 (IL-2), a cytokine crucial for T-cell proliferation and activation, and to reverse the immunosuppressive effects of Prostaglandin E2 (PGE2). chemrxiv.orgnih.govnih.gov

It is crucial to reiterate that the above findings relate to derivatives of quinazoline and not to This compound itself. Without specific studies on this compound, any discussion of its pharmacological and biological activities would be speculative and fall outside the requested scope of a scientifically accurate article.

Other Pharmacological Applications

Potential in Alzheimer's Disease Treatment (e.g., Acetylcholinesterase Inhibitors)

Alzheimer's disease is a neurodegenerative disorder characterized by a decline in cognitive function, which is linked to reduced levels of the neurotransmitter acetylcholine in the brain. One of the primary therapeutic strategies for managing Alzheimer's is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine. By inhibiting AChE, the concentration and duration of action of acetylcholine in the synaptic cleft are increased, leading to improved cholinergic neurotransmission.

While direct studies on this compound as an acetylcholinesterase inhibitor are not extensively documented in publicly available research, the broader class of quinazoline derivatives has been explored for this purpose. For instance, various fluoroquinolone derivatives, which share structural similarities with fluorinated quinazolines, have been synthesized and evaluated for their AChE inhibitory activity. One study reported on a series of new fluoroquinolone derivatives, with some compounds exhibiting significant inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) arabjchem.org. The most active compound in this series, bearing an ortho-fluorophenyl group, demonstrated IC50 values of 0.70 ± 0.10 µM and 2.20 ± 0.10 µM against AChE and BChE, respectively arabjchem.org.

The exploration of heterocyclic compounds as potential anti-cholinesterase agents is an active area of research. In silico studies, such as molecular docking, are often employed to investigate the potential binding mechanisms of these compounds with the active sites of AChE and BChE nih.gov. These computational approaches, combined with in vitro assays, help in the identification and optimization of lead compounds for the development of new therapies for Alzheimer's disease nih.gov.

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Activities of Selected Fluoroquinolone Derivatives

| Compound | Substituent | AChE IC50 (µM) | BChE IC50 (µM) |

| 7g | ortho-fluorophenyl | 0.70 ± 0.10 | 2.20 ± 0.10 |

| 7i | para-fluorophenyl | Not specified | 2.80 ± 0.10 |

| 7h | meta-fluorophenyl | Not specified | 3.70 ± 0.10 |

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

Angiogenesis, the formation of new blood vessels, is a crucial process in tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, and its inhibition is a well-established strategy in cancer therapy. Several quinazoline derivatives have been investigated as VEGFR-2 inhibitors.

Research has been conducted on novel 2-chloro-4-anilino-quinazolines as dual inhibitors of both the Epidermal Growth Factor Receptor (EGFR) and VEGFR-2. One particular compound from this series demonstrated potent inhibitory activity against both receptors, being approximately 7-fold more potent against VEGFR-2 compared to the initial prototype nih.gov. Another study highlighted a 2,4-disubstituted quinazoline derivative, compound 11d, which exhibited potent inhibitory activity against VEGFR-2 with an IC50 of 5.49 μM nih.gov. Furthermore, a series of 2-chloro-6,7-dimethoxy-4-substituted anilinoquinazolines were shown to have potential inhibitory effects on both VEGFR-2 and EGFR, with IC50 values of 1.17 µM and 0.9 µM, respectively ekb.eg.

These findings underscore the potential of the 2-chloro-quinazoline scaffold as a promising starting point for the design of novel and effective VEGFR-2 inhibitors for anti-cancer applications.

Table 2: VEGFR-2 Inhibitory Activity of Selected Quinazoline Derivatives

| Compound Class | Specific Compound | VEGFR-2 IC50 | Reference |

| 2,4-disubstituted quinazoline | 11d | 5.49 µM | nih.gov |

| 2-chloro-6,7-dimethoxy-4-substituted anilinoquinazoline | Not specified | 1.17 µM | ekb.eg |

Heat Shock Protein 90 (HSP90) Inhibition

Heat Shock Protein 90 (HSP90) is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins, many of which are involved in cancer cell proliferation, survival, and angiogenesis. Inhibition of HSP90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy.

A quinazolinone derivative, 2-amino-7-[4-fluoro-2-(3-pyridyl)phenyl]-4-methyl-7,8-dihydro-6H-quinazolin-5-one oxime, has been identified as a racemic HSP90 inhibitor that targets the N-terminal ATP-binding site of the chaperone nih.gov. Further research led to the resolution of its enantiomers, with the (S)-stereoisomer emerging as a potent HSP90 inhibitor in both biochemical and cellular assays. This enantiomer also demonstrated high oral bioavailability in mice and significant antitumor activity in human cancer xenograft models nih.gov.

While this compound is a quinazolinone and not a quinazoline, the presence of the fluorinated phenyl group at a position analogous to the 7-position of a quinazoline core suggests that the 7-fluoro-quinazoline scaffold could be a valuable template for the design of novel HSP90 inhibitors.

Glucocerebrosidase Inhibition

Gaucher disease is a lysosomal storage disorder caused by a deficiency of the enzyme glucocerebrosidase (GCase). One therapeutic approach for Gaucher disease is the use of small molecule chaperones that can stabilize the deficient enzyme and enhance its activity.

Research has identified a series of quinazoline analogues as inhibitors of GCase. These inhibitors were found to have chaperone activity, improving the translocation of GCase to the lysosome in patient-derived cells. While the specific this compound was not detailed, the studies provide a strong rationale for exploring this chemical space for new GCase modulators.

Interestingly, further structure-activity relationship (SAR) studies on quinazoline-based GCase inhibitors revealed that N-methylation of these inhibitors could convert them from inhibitors to activators of GCase. This discovery opens up a novel strategy for the development of non-inhibitory GCase modulators for potential therapeutic applications in conditions like Parkinson's disease, which has been linked to GCase mutations.

Structure Activity Relationship Sar Studies and Molecular Modeling

Impact of Halogenation (Chlorine and Fluorine) on Biological Activity and Lipophilicity

The presence of halogen atoms, specifically chlorine at the C-2 position and fluorine at the C-7 position, is a critical determinant of the biological activity and physicochemical properties of the 2-chloro-7-fluoroquinazoline core. Halogenation is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to target proteins. nih.govmdpi.com

The chlorine atom at the C-2 position is an effective synthetic handle for introducing various substituents, allowing for the exploration of the chemical space around the quinazoline (B50416) core. From a biological standpoint, the electronegativity and size of the chlorine atom can contribute to favorable interactions within the binding pocket of a target protein. For instance, in the context of Epidermal Growth Factor Receptor (EGFR) inhibitors, a halogen at this position can enhance binding affinity. nih.govnih.gov

The fluorine atom at the C-7 position also plays a significant role. Fluorine is known to increase metabolic stability and can alter the electronic properties of the aromatic ring, potentially leading to stronger interactions with the target. nih.gov The introduction of a fluorine atom generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. nih.gov Quantitative structure-activity relationship (QSAR) studies on related quinazoline derivatives have shown that the presence of halogen atoms, such as fluorine and chlorine on a benzene (B151609) ring, can have a positive impact on cytotoxic activity. nih.gov

The lipophilicity of quinazoline derivatives is a key factor in their ability to act as effective drugs. nih.gov The following table illustrates the calculated lipophilicity (logP) for the parent quinazoline and the subject compound, highlighting the impact of halogenation.

| Compound | Molecular Formula | Calculated logP |

|---|---|---|

| Quinazoline | C₈H₆N₂ | 1.85 |

| This compound | C₈H₄ClFN₂ | 2.92 |

Influence of Substituents at Quinazoline Ring Positions (C-2, C-4, C-7) on Activity

The biological activity of quinazoline-based compounds is highly dependent on the nature of the substituents at the C-2, C-4, and C-7 positions of the quinazoline ring. For this compound, these positions are key points for modification to optimize its interaction with biological targets.

C-2 Position: The chlorine atom at the C-2 position serves as a versatile leaving group, enabling the introduction of a wide array of substituents through nucleophilic substitution reactions. scispace.com The nature of the substituent at this position can significantly impact the compound's activity. For example, in the development of EGFR inhibitors, replacing the chlorine with various anilino or other aromatic moieties can lead to potent and selective compounds. researchgate.net The size, shape, and electronic properties of the substituent at C-2 are crucial for fitting into the ATP-binding pocket of kinases and forming key interactions.

C-4 Position: The C-4 position of the quinazoline ring is another critical site for modification. In many quinazoline-based kinase inhibitors, this position is substituted with an anilino group that extends into a hydrophobic region of the ATP-binding site. nih.gov The substituents on this aniline (B41778) ring can be varied to fine-tune the compound's potency and selectivity. For instance, the introduction of small, lipophilic groups on the aniline ring can enhance antiproliferative activity.

The following table summarizes the general influence of substituents at these key positions on the activity of quinazoline-based inhibitors.

| Position | Nature of Substituent | General Impact on Activity |

|---|---|---|

| C-2 | Aromatic/Heteroaromatic groups | Can significantly enhance binding affinity and selectivity. |

| C-4 | Substituted anilino groups | Crucial for interaction with the hydrophobic pocket of kinases. |

| C-7 | Small, electron-withdrawing groups (e.g., Fluorine) | Can improve metabolic stability and binding affinity. |

Conformational Analysis and Binding Affinity to Molecular Targets

Computational methods such as molecular docking and molecular dynamics (MD) simulations are invaluable tools for understanding the binding of this compound-based inhibitors to their molecular targets. nih.govjchemlett.com Docking studies can predict the preferred binding pose of a ligand within the active site of a protein, while MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time. jchemlett.com For quinazoline-based EGFR inhibitors, docking studies have consistently shown that the quinazoline core binds in the ATP-binding pocket, with the substituents at C-2 and C-4 making key interactions with the surrounding amino acid residues. researchgate.netnih.gov

A critical interaction for many quinazoline-based EGFR inhibitors is the formation of a hydrogen bond between the N1 atom of the quinazoline ring and the backbone amide of a methionine residue, specifically Met793, in the hinge region of the kinase. nih.govresearchgate.net This interaction is a hallmark of the binding mode of first-generation EGFR inhibitors. nih.gov The 4-anilino moiety typically extends into a hydrophobic pocket, making van der Waals contacts with residues such as Leu718, Val726, and Leu844. lookchem.com The 7-fluoro substituent on the quinazoline ring can also contribute to the binding affinity through favorable interactions with the protein.

Design Strategies for Enhanced Specificity and Efficacy

Building upon the SAR and molecular modeling insights, several design strategies can be employed to enhance the specificity and efficacy of inhibitors derived from the this compound scaffold.

Optimization of the C-4 Substituent: The anilino group at the C-4 position can be modified with various substituents to improve potency and selectivity. For example, the introduction of small, electron-withdrawing groups can enhance activity. Furthermore, extending from the aniline ring with moieties that can interact with specific residues in the target protein can lead to more selective inhibitors.

Exploration of the C-2 Position: While the chlorine at C-2 is a good synthetic handle, replacing it with other groups can lead to improved compounds. For instance, the introduction of small, flexible groups could allow the molecule to adapt to different conformations of the kinase active site, potentially overcoming resistance mutations.

Modification of the C-7 Position: While the 7-fluoro group is beneficial, exploring other substituents at this position could lead to improved properties. For example, the introduction of small hydrophilic groups could improve the solubility and pharmacokinetic profile of the compound without compromising its binding affinity.

Structure-Based Drug Design: Utilizing the crystal structure of the target protein in complex with a lead compound, new derivatives can be designed to make additional favorable interactions. For example, if a nearby pocket is unoccupied, the lead compound can be modified to include a substituent that can bind in that pocket, thereby increasing its affinity and selectivity.

Fragment-Based Drug Design: Small molecular fragments that bind to different parts of the target's active site can be identified and then linked together to create a more potent and selective inhibitor. The this compound core could serve as a starting point or a linking scaffold in such an approach.

By systematically applying these design strategies, it is possible to develop novel and improved therapeutic agents based on the this compound chemical scaffold.

Development of Multifunctional Hybrid Compounds

The concept of multifunctional hybrid compounds, which integrate two or more pharmacophores into a single molecule, has gained traction as a strategy to address complex diseases. While direct examples of multifunctional hybrids originating from this compound are not extensively documented in publicly available research, its role as a precursor in synthesizing complex molecules is evident. For instance, it has been used as an intermediate in the creation of pyrrolidinone derivatives. These derivatives are designed to act as inhibitors of NF-kappa-B inducing kinase (NIK), a key player in inflammatory and autoimmune disorders. The synthesis of these complex molecules involves leveraging the reactive chloro group on the quinazoline ring for the addition of other molecular moieties, thereby creating a hybrid structure with the potential for novel therapeutic applications.

Strategies to Overcome Drug Resistance

The development of drug resistance, particularly in infectious diseases and oncology, is a significant challenge in modern medicine. The modification of existing scaffolds is a common strategy to circumvent these resistance mechanisms. Although specific studies detailing the use of this compound to overcome established drug resistance are limited, the broader class of quinazoline derivatives has been explored for this purpose. The introduction of fluorine at the 7-position, as seen in this compound, is a known strategy in medicinal chemistry to enhance biological activity and potentially overcome resistance. The synthesis of novel derivatives from this scaffold allows for the exploration of new chemical space and the potential to develop compounds that can evade existing resistance mechanisms.

Future Directions and Therapeutic Potential

Further Optimization for Clinical Applications

The clinical potential of derivatives from 2-Chloro-7-fluoroquinazoline is largely centered on their role as kinase inhibitors. Further optimization is a critical step toward translating these promising compounds into clinically approved drugs.

One primary area of focus is the continued structural modification to enhance potency and selectivity. For instance, novel 2-chloro-4-anilino-quinazolines have been designed and synthesized as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both of which are validated targets in cancer therapy. nih.gov The combined inhibition of these receptors may offer a synergistic antitumor effect and help prevent the development of resistance. nih.gov Research has demonstrated that specific substitutions on the anilino moiety, such as a hydrogen bond donor at the para position, are crucial for potent interaction with conserved amino acid residues in the kinase binding sites. researchgate.net

Future optimization will likely involve:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the quinazoline (B50416) core to identify which functional groups at various positions lead to the best therapeutic profile.

Computational Modeling: Utilizing molecular docking simulations to predict the binding affinity of new derivatives to their target proteins, thereby guiding synthetic efforts. nih.gov

Pharmacokinetic Profiling: Early-stage assessment of absorption, distribution, metabolism, and excretion (ADME) properties to ensure that potent compounds also possess favorable drug-like characteristics.

Exploration of Novel Biological Targets and Mechanisms of Action

While EGFR and VEGFR-2 are well-established targets, the versatility of the quinazoline scaffold allows for its application against a wide range of other biological targets. exp-oncology.com.ua The exploration of these novel targets is a key avenue for future research.

Recent studies on quinazoline hybrids have revealed potential activity against other kinases, such as Aurora kinase, and non-kinase targets like histone deacetylases (HDACs). frontiersin.org The mechanism of action for many new derivatives involves the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. nih.gov For example, certain 6-chloro-quinazolin derivatives have been shown to induce apoptosis in human gastric cancer (MGC-803) and breast cancer (Bcap-37) cell lines. nih.gov

The future exploration of biological targets for this compound derivatives will likely include:

Broad-Panel Kinase Screening: Testing new compounds against a wide array of kinases to identify novel and potent inhibitory activities.

Phenotypic Screening: Evaluating compounds in cell-based assays to uncover unexpected therapeutic effects and mechanisms of action.

Target Deconvolution: For compounds identified through phenotypic screening, further studies will be needed to pinpoint the specific molecular target responsible for the observed biological effect.

Development of Advanced Delivery Systems

A significant hurdle in the development of many quinazoline-based drugs is their poor aqueous solubility, which can lead to low bioavailability. drug-dev.comlubrizol.com Advanced drug delivery systems offer a promising solution to this challenge.

Strategies to enhance the delivery of poorly soluble drugs include:

Nanoparticle Formulations: Encapsulating the drug in nanoparticles can improve its solubility and dissolution rate, leading to better absorption.

Amorphous Solid Dispersions (ASDs): Converting the crystalline drug into a higher-energy amorphous form can significantly increase its solubility and bioavailability. bioanalyticalresearch.com

Targeted Delivery Systems: Conjugating the drug to a targeting moiety, such as an antibody, can facilitate its selective delivery to cancer cells, thereby increasing efficacy and reducing off-target side effects. acs.org

Future research in this area will focus on developing tailored delivery systems for specific this compound derivatives to maximize their therapeutic potential.

Combinatorial Therapy Approaches

The complexity of diseases like cancer often necessitates treatment with multiple therapeutic agents. nih.gov Combinatorial therapy, where a drug is administered alongside other treatments, can lead to synergistic effects and overcome drug resistance.

Quinazoline derivatives are well-suited for combinatorial approaches. For instance, their use in conjunction with other chemotherapeutic agents or radiation therapy could enhance tumor cell killing. Another innovative strategy is the creation of hybrid molecules, where the quinazoline scaffold is linked to another pharmacologically active moiety. nih.gov This approach can result in a single molecule with multiple mechanisms of action, potentially leading to improved efficacy and a lower likelihood of resistance. nih.gov

Future directions in this area include:

Preclinical studies to identify synergistic combinations of this compound derivatives with existing anticancer drugs.

The design and synthesis of novel hybrid compounds that incorporate the this compound core with other bioactive scaffolds. rsc.org

Addressing Challenges in Quinazoline-Based Drug Development

Several challenges must be addressed to successfully bring new quinazoline-based drugs to the market. These include issues related to solubility, bioavailability, and the efficiency of chemical synthesis.

Solubility and Bioavailability: As previously mentioned, poor solubility is a major obstacle. drug-dev.com Strategies to overcome this include chemical modifications of the drug molecule itself, such as the introduction of polar functional groups, as well as the formulation approaches discussed in section 6.3. nih.gov The Biopharmaceutics Classification System (BCS) provides a framework for categorizing drugs based on their solubility and permeability, which can help guide formulation strategies. nih.gov

| Challenge | Potential Solutions |

| Poor Solubility | Chemical modification, amorphous solid dispersions, nanoparticle formulations. drug-dev.combioanalyticalresearch.com |

| Low Bioavailability | Prodrug strategies, advanced delivery systems, permeation enhancers. nih.gov |

| Synthesis Yields | Process optimization, development of novel synthetic routes, use of more efficient catalysts. nih.gov |

Expansion into New Therapeutic Areas

The diverse biological activities of the quinazoline nucleus suggest that its derivatives could be effective in treating a wide range of diseases beyond cancer. mdpi.comnih.gov

The pharmacological potential of quinazolines includes:

Antimicrobial Activity: Some quinazoline derivatives have shown promise as antibacterial and antifungal agents. mdpi.com

Anticonvulsant Activity: The quinazoline scaffold has been explored for the development of new treatments for epilepsy. wisdomlib.org

Anti-inflammatory Effects: Derivatives have been investigated for their potential to treat inflammatory conditions like arthritis. wisdomlib.org

Antidiabetic Properties: Certain quinazolinone derivatives have been studied for their ability to inhibit alpha-glucosidase, an enzyme involved in glucose metabolism. wisdomlib.org

Antiviral Activity: The quinazoline core is being investigated for the development of drugs targeting various viruses. mdpi.com

Future research will involve screening this compound derivatives against a broad spectrum of biological targets to identify new therapeutic opportunities in these and other disease areas.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the landscape of drug discovery and development, offering powerful tools to accelerate the identification and optimization of novel therapeutic agents. researchgate.net In the context of this compound and its derivatives, AI and ML are being leveraged to navigate the vast chemical space, predict biological activity, and design compounds with improved efficacy and safety profiles. These computational approaches are particularly valuable for quinazoline-based compounds, a class of molecules known for their diverse pharmacological activities. mdpi.comnih.gov

At its core, the application of AI in drug discovery involves training algorithms on large datasets of chemical structures and their associated biological activities. researchgate.net For quinazoline derivatives, this data can be sourced from publicly available databases like ChEMBL and PubChem, which contain experimental results from numerous screening assays. nih.govplos.org By learning the complex relationships between molecular features and biological outcomes, AI models can make predictions about the potential of novel or untested compounds. nih.gov

One of the key applications of ML in this area is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models use molecular descriptors—numerical representations of a molecule's physicochemical properties—to predict the biological activity of a compound. For instance, a QSAR model could be trained on a dataset of quinazoline derivatives and their measured inhibitory concentrations (IC50) against a specific protein target. The model could then be used to predict the IC50 of new, unsynthesized derivatives of this compound, allowing researchers to prioritize the most promising candidates for synthesis and testing.

Molecular docking simulations, often enhanced by machine learning, are another crucial tool. nih.govnih.gov These simulations predict how a small molecule, such as a derivative of this compound, will bind to the active site of a target protein. nih.gov ML algorithms can be used to score the predicted binding poses, improving the accuracy of these simulations and helping to elucidate the molecular basis of a compound's activity. nih.gov Furthermore, molecular dynamics simulations can provide insights into the stability of the ligand-protein complex over time. nih.govnih.govresearcher.life

The application of AI and ML extends to the design of novel quinazoline derivatives. Generative models, such as variational autoencoders and generative adversarial networks, can be trained on known active compounds to generate new molecular structures that are likely to exhibit similar or improved activity. This de novo drug design approach can explore a much broader chemical space than traditional methods, potentially leading to the discovery of highly novel and potent inhibitors based on the this compound scaffold.

Table 1: Applications of AI/ML in the Drug Discovery of Quinazoline Derivatives

| Application | Description | Potential Impact on this compound |

| Virtual Screening | High-throughput computational screening of large compound libraries to identify potential "hits". | Rapidly identify derivatives of this compound with a high probability of being active against a specific target. |

| QSAR Modeling | Predicting the biological activity of compounds based on their molecular structure. | Prioritize the synthesis of this compound analogs with the highest predicted potency. |

| De Novo Drug Design | Generating novel molecular structures with desired properties. | Design new quinazoline-based compounds with improved efficacy, selectivity, and pharmacokinetic profiles. |

| ADMET Prediction | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity of compounds. | Identify potential liabilities of this compound derivatives early in the drug discovery process. |

| Target Identification | Identifying and validating new biological targets for drug intervention. | Discover new therapeutic applications for this compound and its analogs. |

The integration of AI and ML into the drug discovery pipeline for compounds like this compound holds immense promise for accelerating the development of new medicines. By enabling more efficient and informed decision-making, these technologies have the potential to reduce the time and cost associated with bringing a new drug to market.

常见问题

Q. How can I synthesize 2-Chloro-7-fluoroquinazoline with high purity, and what analytical methods are critical for validating its structural identity?

- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or cyclization reactions using precursors like fluorinated anilines and chloro-substituted intermediates. For purity validation, employ HPLC (≥95% purity threshold) and NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substituent positions and absence of side products. Mass spectrometry (HRMS) is essential for molecular weight confirmation. Always include detailed reaction conditions (temperature, solvent, catalysts) and purification steps (e.g., column chromatography) in protocols .

- Key Data Table :

| Parameter | Method | Expected Outcome |

|---|---|---|

| Purity | HPLC | ≥95% |

| Structural Confirmation | ¹H/¹³C NMR | Peaks matching predicted chemical shifts |

| Molecular Weight | HRMS | M+H⁺ within 1 ppm error |

Q. What are the best practices for designing a literature review on this compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Use Boolean search terms (e.g., "this compound" AND "Suzuki coupling") in databases like PubMed, SciFinder, and Reaxys. Prioritize peer-reviewed journals (e.g., Med. Chem. Commun.) and cite primary sources for reaction yields, solvent systems, and catalyst compatibility. Critically compare contradictory data (e.g., divergent regioselectivity reports) by analyzing reaction conditions (e.g., palladium catalysts, base strength) .

Advanced Research Questions

Q. How can I resolve contradictions in reported catalytic efficiencies of this compound in medicinal chemistry applications?

- Methodological Answer : Conduct a meta-analysis of published IC₅₀ values, noting variables such as assay type (e.g., enzymatic vs. cellular), incubation time, and buffer pH. Use statistical tools (e.g., ANOVA) to identify outliers. Reproduce key experiments under standardized conditions, ensuring full documentation of protocols (e.g., solvent purity, temperature control). Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .

- Example Workflow :

- Step 1 : Compile data from 10+ studies into a comparative table.

- Step 2 : Identify variables (e.g., cell line used, compound solubility).

- Step 3 : Replicate top 3 conflicting studies with controlled parameters.

Q. What mechanistic studies are recommended to elucidate the role of the 7-fluoro substituent in this compound’s biological activity?

- Methodological Answer : Use computational chemistry (e.g., DFT calculations) to map electrostatic potentials and steric effects of the 7-fluoro group. Pair with experimental SAR by synthesizing analogs (e.g., 7-H, 7-Cl, 7-Br) and testing against target proteins (e.g., kinases). Employ X-ray crystallography or Cryo-EM to visualize ligand-protein interactions. Compare kinetic parameters (kcat/KM) to quantify substituent impact on binding .

Q. How should I design a study to investigate off-target effects of this compound in complex biological systems?

- Methodological Answer : Use proteome-wide profiling (e.g., thermal shift assays) to identify non-target interactions. Combine with transcriptomics (RNA-seq) to detect pathway perturbations. Validate hits via siRNA knockdown or CRISPR-Cas9 gene editing. Include negative controls (e.g., scaffold analogs without the chloro-fluoro motif) and dose-response curves to distinguish specific vs. nonspecific effects .

Data Analysis & Reporting Guidelines

Q. What statistical frameworks are appropriate for analyzing dose-response data in this compound toxicity studies?

- Methodological Answer : Apply nonlinear regression models (e.g., log(inhibitor) vs. response curves in GraphPad Prism) to calculate LD₅₀/LC₅₀ values. Report confidence intervals and R² values for curve fit quality. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to justify sample sizes and biological replicates. Disclose raw data in supplementary materials for transparency .

Q. How can I ensure my research on this compound adheres to ethical standards in preclinical studies?

- Methodological Answer : Follow institutional guidelines for animal welfare (e.g., ARRIVE 2.0) or human cell line use (e.g., HEK293 provenance verification). Disclose conflicts of interest (e.g., funding from pharmaceutical partners) and submit protocols for IRB/IACUC review. Cite ethical frameworks like the Declaration of Helsinki when applicable .

Resource Guidance

- Chemical Data Repositories : Use PubChem (CID: [insert]) for physicochemical properties and ChEMBL for bioactivity data. Avoid non-peer-reviewed platforms like .

- Collaborative Tools : Share synthetic protocols via protocols.io and deposit crystallography data in the Cambridge Structural Database (CSD) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。